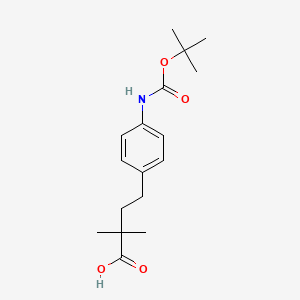

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid

概要

説明

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid typically involves multiple steps, starting with the preparation of the tert-butoxycarbonyl (Boc) protected amineCommon reagents used in these reactions include tert-butyl chloroformate, phenylboronic acid, and various catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

化学反応の分析

Synthetic Preparation of the Boc-Protected Amine

The Boc group is introduced via reaction with O-tertiary-butyl S-phenyl thiocarbonate under basic conditions. Key parameters include:

For example, L-phenylalanine derivatives are Boc-protected using this method to achieve >90% yields after recrystallization .

Hydrogenation Reactions

The compound’s α,β-unsaturated ester analogs undergo stereocontrolled hydrogenation. A key intermediate, (S)-4-(t-butoxycarbonylamino)-5-(biphenyl-4-yl)-pentenoic acid ethyl ester, is hydrogenated using:

| Catalyst | Selectivity/Outcome | Source |

|---|---|---|

| Palladium on charcoal | 80:20 diastereomeric excess (d.e.) | |

| H₂ pressure | Ambient to 50 psi |

This reaction selectively reduces the double bond while preserving stereochemistry, yielding (S)-4-(t-Boc-amino)-5-(biphenyl-4-yl)-pentanoic acid ethyl ester .

Boc Deprotection and Functionalization

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), exposing the free amine for further reactions. Subsequent functionalization pathways include:

-

Amide Formation : Reacting the deprotected amine with activated carboxylic acids (e.g., using PyBOP) to form peptide bonds .

-

Phosphonate Derivatives : Condensation with phosphonates to generate bioactive analogs, as seen in γ-aminophosphonate syntheses .

Carboxylic Acid Reactivity

The 2,2-dimethyl-butyric acid group participates in esterification and hydrolysis:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Esterification | Ethanol/H⁺, reflux | Ethyl ester derivative | |

| Hydrolysis | NaOH/H₂O, 60°C | Regeneration of carboxylic acid |

科学的研究の応用

Medicinal Chemistry

1. Drug Development:

The compound has been investigated for its potential as a building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

2. Peptide Synthesis:

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid is utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is commonly employed to protect amines during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions . This application is crucial in developing complex peptide-based drugs.

Materials Science

1. Polymer Chemistry:

The compound can be used to create polymers with specific properties. By incorporating it into polymer matrices, researchers can tailor the mechanical and thermal properties of materials for applications in drug delivery systems and biodegradable plastics . The ability to modify the polymer backbone with such compounds enhances compatibility with biological systems.

2. Nanomaterials:

In nanotechnology, derivatives of this compound have been explored for their potential use in creating nanocarriers for drug delivery. The functional groups allow for conjugation with various targeting ligands, improving the specificity of drug delivery systems to target cells or tissues .

Biological Research

1. Enzyme Inhibition Studies:

Research has shown that certain derivatives of this compound can act as enzyme inhibitors. This property is significant in studying metabolic pathways and could lead to the development of new therapeutic agents targeting specific enzymes involved in disease processes .

2. Cell Culture Applications:

The compound's derivatives have been tested in cell culture environments to assess their effects on cellular behavior. Studies indicate that these compounds can modulate cell proliferation and differentiation, which is useful in regenerative medicine and tissue engineering .

作用機序

The mechanism of action of 4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses .

類似化合物との比較

Similar Compounds

4-(N-Boc-amino)phenylboronic acid: Shares the Boc-protected amine group and phenyl ring but differs in the boronic acid moiety.

4-tert-Butylphenylboronic acid: Contains a similar tert-butyl group but lacks the Boc-protected amine and butyric acid moiety.

Uniqueness

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid is unique due to its combination of the Boc-protected amine, phenyl ring, and butyric acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

生物活性

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid, also known by its CAS number 1398047-46-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 307.4 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is significant for its biological interactions and stability in various environments .

The primary biological activity of this compound is linked to its role as an inhibitor of neutral endopeptidase (NEP), an enzyme involved in the degradation of various peptides. NEP inhibitors are useful in treating cardiovascular disorders such as hypertension and heart failure by increasing the levels of natriuretic peptides .

Table 1: Summary of Biological Activities

Therapeutic Applications

The inhibition of NEP has been linked to several therapeutic benefits, particularly in cardiovascular health. By preventing the breakdown of beneficial peptides, these inhibitors can help manage conditions such as:

- Hypertension : By promoting vasodilation through increased peptide levels.

- Heart Failure : Enhancing cardiac output and reducing fluid overload.

Case Studies

- Cancer Research : A study demonstrated that compounds similar to this compound could induce multipolar mitotic spindles in cancer cells with amplified centrosomes. This effect leads to increased cell death due to aberrant cell division, highlighting its potential as an anti-cancer agent .

- Cardiovascular Studies : Research indicates that NEP inhibitors can significantly improve outcomes in patients with heart failure by promoting diuresis and reducing cardiac workload. The compound's ability to inhibit NEP suggests it could be developed further for clinical applications in treating heart-related conditions .

Research Findings

Recent findings have shown that compounds with similar structures exhibit varying degrees of potency against NEP and other enzymes. For instance, modifications to the side chains and functional groups can enhance selectivity and efficacy against specific targets within the body.

Stability and Pharmacokinetics

The stability of this compound has been assessed through plasma stability assays, indicating a half-life that supports prolonged therapeutic effects when administered .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | Approximately 215 min |

| Bioavailability | Under investigation |

特性

IUPAC Name |

2,2-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-13-8-6-12(7-9-13)10-11-17(4,5)14(19)20/h6-9H,10-11H2,1-5H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZUBOLNQJAFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。